

Supinoxin: Key Pharmacokinetic & Stability Data

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Compound Focus: Supinoxin

CAS No.: 888478-45-3

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While specific plasma stability assay results are not published, the following table summarizes key in vitro and in vivo pharmacokinetic parameters of **Supinoxin**, which are critical for understanding its stability profile [1] [2].

Parameter	Value / Finding	Experimental Context
In Vitro Metabolic Stability	Mainly eliminated via NADPH-dependent Phase I metabolism (58.5% of total clearance)	Incubation in rat liver microsomes
Phase II Metabolism	UDPGA-dependent metabolism appeared negligible	Incubation in rat liver microsomes
Plasma Protein Binding	Information not available in searched literature	
In Vivo Half-life (t_{1/2})	2.54 - 2.80 hours	Intravenous administration in Sprague Dawley rats
In Vivo Clearance	691 - 865 mL/h/kg	Intravenous administration in Sprague Dawley rats
Oral Bioavailability	56.9 - 57.4%	Administered to Sprague Dawley rats

Experimental Protocols from Research

Here are detailed methodologies for key experiments that characterize the stability and activity of **Supinoxin**.

1. Protocol: In Vitro Metabolic Stability in Liver Microsomes [1] [2] This method is used to determine the metabolic stability of **Supinoxin**.

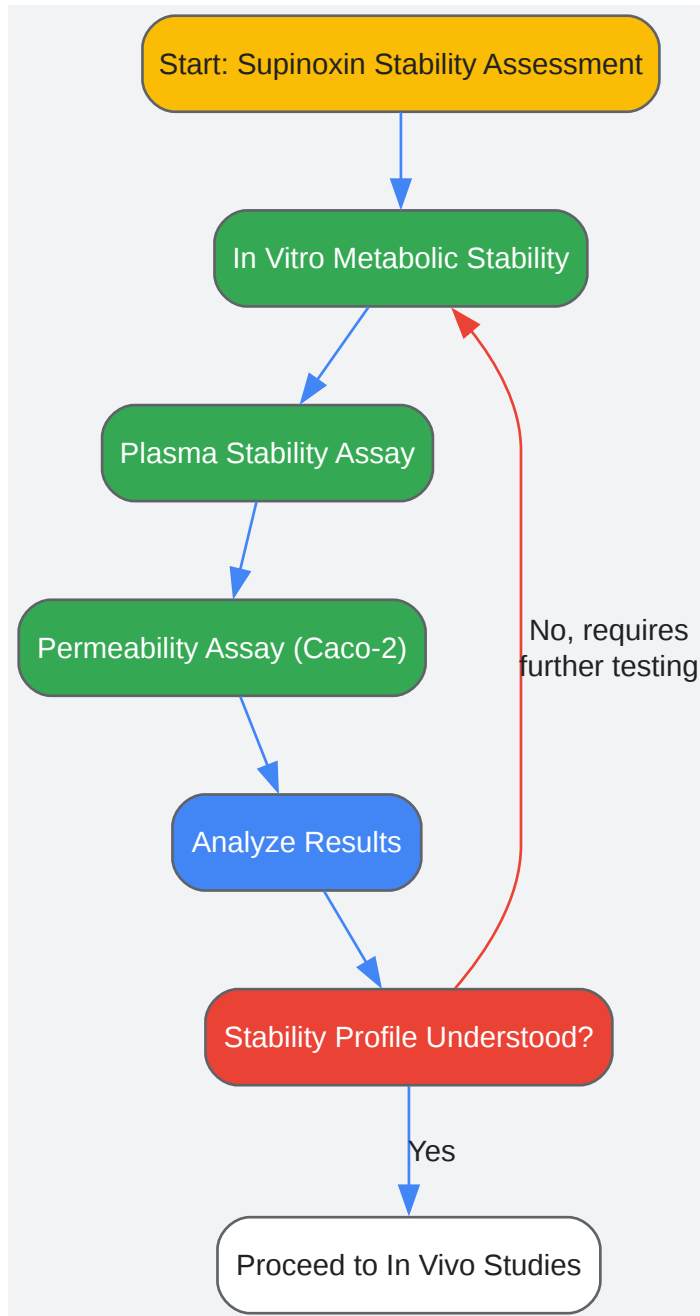
- **Materials:** **Supinoxin**, rat liver microsomes, NADPH-regenerating system, UDPGA co-factor, ice-cold acetonitrile.
- **Procedure:**
 - Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein) and **Supinoxin** (e.g., 1 μ M) in a suitable buffer.
 - Pre-incubate the mixture for 5 minutes at 37°C.
 - Initiate the reaction by adding the NADPH-regenerating system. For Phase II assessment, add UDPGA.
 - Aliquot the reaction mixture at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes).
 - Terminate the reaction by adding a volume of ice-cold acetonitrile.
 - Centrifuge the samples and analyze the supernatant using LC-MS/MS to determine the parent compound remaining over time.
- **Key Findings:** **Supinoxin** was primarily cleared by Phase I metabolism, with negligible contribution from UDPGA-dependent Phase II pathways [1] [2].

2. Protocol: Transport Assay in Caco-2 Cells [1] [2] This assay assesses a compound's permeability.

- **Materials:** Caco-2 cell monolayers, transport buffer, **Supinoxin**.
- **Procedure:**
 - Culture Caco-2 cells on transwell membranes for 21 days to form differentiated monolayers. Monitor integrity by measuring Trans-epithelial Electrical Resistance.
 - Rinse cell monolayers with transport buffer and pre-incubate for 30 minutes.
 - Add **Supinoxin** to either the apical or basolateral donor compartment.
 - Collect samples from the receiver compartment at various time points and analyze drug concentration by LC-MS/MS.
 - Calculate the apparent permeability coefficient.
- **Key Findings:** **Supinoxin** showed good permeability, comparable to metoprolol, with minimal efflux, suggesting it is well-absorbed [1] [2].

Experimental Workflow for Stability Assessment

The diagram below outlines a logical workflow for assessing **Supinoxin**'s stability, based on standard practices and the information available.



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Frequently Asked Questions (FAQs)

Q1: What is the primary route of Supinoxin's metabolism? A1: **Supinoxin** is mainly eliminated via **NADPH-dependent Phase I metabolism**, which accounts for approximately 58.5% of its total clearance in rats. Phase II metabolism involving glucuronidation appears to be negligible [1] [2].

Q2: How stable is Supinoxin in a biological matrix like plasma? A2: Specific data on **Supinoxin's** stability in plasma is not available in the literature. The standard protocol would involve spiking **Supinoxin** into control plasma, incubating it at 37°C, and measuring the parent compound's concentration over time using LC-MS/MS. This is a critical experiment to conduct in-house.

Q3: What are the major tissues that Supinoxin distributes to? A3: In vivo studies in rats show that after administration, **Supinoxin** is most abundantly distributed to the **adipose tissue, gut, and liver** [1] [2].

Q4: Is Supinoxin permeable in the Caco-2 cell model? A4: Yes, **Supinoxin** demonstrates **good permeability** in the Caco-2 cell model, comparable to the high-permeability compound metoprolol. No significant secretory transport was observed, indicating it is not a substrate for major efflux transporters like P-gp [1] [2].

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References

1. Pharmacokinetic Characterization of Supinoxin and Its ... [pmc.ncbi.nlm.nih.gov]
2. Pharmacokinetic Characterization of Supinoxin and Its ... [mdpi.com]

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